ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-2-30-22(27)15-5-8-17(9-6-15)25-14-20(21(26)24-11-3-4-12-24)31(28,29)19-10-7-16(23)13-18(19)25/h5-10,13-14H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIRAABQGZUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.
While specific mechanisms for this compound are not extensively documented, similar compounds often exhibit activity through the following pathways:
- Inhibition of Enzymatic Activity : Compounds with dioxo groups can act as inhibitors for various enzymes, potentially modulating biochemical pathways critical for cell function.
- Antimicrobial Properties : Fluorinated compounds are known for their enhanced antimicrobial activity. The presence of the benzothiazine moiety suggests potential antibacterial effects.
Biological Activity
Research highlights several biological activities associated with related compounds:
- Antibacterial Activity : Compounds similar to this compound have shown promise as antibacterial agents. For instance, derivatives with similar structural features have demonstrated efficacy against various bacterial strains .
- Antifungal Activity : The potential antifungal properties of benzothiazine derivatives have been explored in numerous studies. These compounds may disrupt fungal cell wall synthesis or inhibit key metabolic pathways .
- Antitubercular Activity : Some benzothiazine derivatives have been evaluated for their antitubercular effects. Their ability to penetrate bacterial membranes and inhibit growth has been documented in several case studies .
Case Studies
A review of available literature reveals several case studies that underscore the biological activity of related compounds:
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzothiazin-sulfone system is distinct from the pyridazine or isoxazole rings in I-6230–I-6273.
- The pyrrolidine-1-carbonyl group introduces a rigid, planar structure that may restrict conformational flexibility, contrasting with the phenethylamino linker in I-6230–I-6273.
Comparison with Fluorinated Heterocycles
lists a fluorinated benzisoxazole-piperidine compound (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one). While both this compound and the target feature fluorine and heterocyclic systems, the benzisoxazole-piperidine core lacks the sulfone and pyrrolidine moieties. Benzisoxazoles are often used in antipsychotic drugs (e.g., Risperidone), suggesting the target’s benzothiazin-sulfone system could offer novel bioactivity.
Reactivity of Ethyl Benzoate Derivatives
highlights ethyl 4-(dimethylamino)benzoate as a reactive co-initiator in resin cements, outperforming methacrylate derivatives. Though the target compound lacks a dimethylamino group, its ester functionality may similarly enhance solubility, while the sulfone and fluorine could reduce electron density, altering reactivity in polymerization or hydrolysis.
Preparation Methods
Core Benzothiazine Ring Formation
The benzothiazine core is typically synthesized via a base-mediated cyclization of N-substituted anthranilate derivatives. As reported in the synthesis of 4-alkoxy-1H-2,1-benzothiazine 2,2-dioxides, N-benzoyl-N-(methylsulfonyl)anthranilates undergo cyclization under strong basic conditions (e.g., sodium hydride in tetrahydrofuran) to form the six-membered thiazine ring . For the target compound, this step would involve:
-
Sulfonamide Formation : Anthranilic acid derivatives are treated with methanesulfonyl chloride (MsCl) to yield N-methylsulfonyl anthranilates.
-
N-Alkylation : Introduction of a substituent at the N-1 position via alkylation, which is critical for subsequent functionalization.
-
Cyclization : Base-mediated intramolecular cyclization generates the 1,1-dioxo-2H-1λ⁶,4-benzothiazine scaffold.
Key Challenges : Low yields (~30–40%) due to competing side reactions and instability of intermediates . Optimization of reaction time and temperature is critical.
Ethyl Benzoate Esterification
The ethyl benzoate group is introduced via Fischer esterification or catalytic esterification. A patent by CN104311414A details an optimized method using modified clay catalysts :
-
Reaction Setup : Benzoic acid, ethanol, modified clay (mass ratio 4:3:0.2), and a water entrainer (e.g., toluene) are refluxed with a Dean-Stark trap.
-
Workup : After reaction completion, the mixture is washed, dried, and distilled to isolate ethyl benzoate (b.p. 101–103°C) .
Catalyst Advantage : Modified clay increases conversion rates to >99.5% compared to conventional acid catalysts (≤95%) .
Final Coupling and Purification
The ethyl benzoate moiety is coupled to the benzothiazine core via a nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example:
-
Bromination : Introduce a bromine atom at the 4-position of the benzothiazine.
-
Cross-Coupling : React with ethyl 4-boronobenzoate under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
Comparative Analysis of Methods
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazin-4-yl]benzoate?
The synthesis typically involves multi-step organic reactions, leveraging methodologies from structurally analogous benzothiazine derivatives. Key steps include:
- Core Benzothiazine Formation : Cyclization of fluorinated aniline derivatives with sulfonating agents to construct the 1,1-dioxo-1λ⁶-benzothiazine core.
- Pyrrolidine-1-carbonyl Introduction : Amide coupling (e.g., using HATU or EDC/NHS) between the benzothiazine intermediate and pyrrolidine .
- Esterification : Reaction of the benzoic acid derivative with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the ethyl ester .
Q. Critical Reaction Conditions :
| Step | Conditions | Monitoring Method |
|---|---|---|
| Cyclization | 80–100°C, inert atmosphere (N₂/Ar) | TLC (Rf = 0.3–0.5 in EtOAc/hexane) |
| Amide Coupling | Room temperature, DMF solvent | HPLC (C18 column, 90% purity threshold) |
| Esterification | Reflux in ethanol, H₂SO₄ catalyst | NMR (disappearance of –COOH peak at δ 12–13 ppm) |
Q. Which analytical techniques are recommended for structural characterization of this compound?
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, pyrrolidine carbonyl integration) .
- Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₂₂FN₂O₅S).
- X-ray Crystallography : For definitive stereochemical assignment if crystalline .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts .
Q. What initial biological screening assays are appropriate for this compound?
Priority assays for early-stage evaluation include:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) targeting the pyrrolidine-carbonyl moiety’s interaction with active sites .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility and Stability : Kinetic solubility in PBS and simulated gastric fluid (pH 1.2–6.8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies:
- Dose-Response Reproducibility : Validate results across ≥3 independent labs using standardized protocols (e.g., CLIA guidelines).
- Metabolite Interference : Use LC-MS to rule out metabolic byproducts in cellular assays .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
Q. What computational modeling approaches are effective for studying its mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.
- QSAR Modeling : Correlate substituent modifications (e.g., fluorine position) with bioactivity trends .
| Tool/Software | Application | Reference |
|---|---|---|
| AutoDock Vina | Target binding affinity prediction | |
| GROMACS | Stability of ligand-protein complexes | |
| MOE | QSAR model development |
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?
- Prodrug Design : Modify the ethyl ester to enhance solubility (e.g., phosphate prodrugs for parenteral delivery) .
- CYP450 Inhibition Assays : Identify metabolic liabilities using human liver microsomes .
- Toxicokinetic Profiling : Monitor plasma concentration-time curves in rodent models to adjust dosing regimens .
Methodological Notes
- Controlled Experiments : Always include positive/negative controls (e.g., known kinase inhibitors) in bioassays .
- Data Reproducibility : Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials.
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies involving animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
